[2-(2,4-Difluorophenyl)propyl](methyl)amine
Description
2-(2,4-Difluorophenyl)propylamine is a fluorinated secondary amine featuring a propyl linker between a 2,4-difluorophenyl group and a methyl-substituted amine. The 2,4-difluorophenyl moiety is a common pharmacophore in antifungal and bioactive molecules, likely due to its enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13-2)9-4-3-8(11)5-10(9)12/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMXCTBFUADEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)propylamine typically involves the reaction of 2,4-difluorobenzyl chloride with methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2-(2,4-Difluorophenyl)propylamine may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Difluorophenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent. Notably, it has been investigated for:
- Pain Management : Research indicates that 2-(2,4-Difluorophenyl)propylamine acts as an inhibitor of the Na v1.8 sodium ion channel, which is critical in pain signaling pathways. In rodent models of neuropathic pain, it demonstrated significant analgesic properties, indicating its potential for pain relief therapies.
- Neuropharmacology : Its ability to cross the blood-brain barrier suggests efficacy in treating central nervous system disorders. Studies have assessed its effects on serotonin receptors, which are crucial for mood regulation and anxiety responses.
- Anticancer Activity : Preliminary investigations have revealed cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent.
The biological activity of 2-(2,4-Difluorophenyl)propylamine primarily involves interactions with specific molecular targets:
- Enzyme Inhibition : It has been identified as an inhibitor of several enzymes involved in critical biological pathways. For instance, it may modulate the activity of enzymes related to neurotransmission and pain signaling.
- Receptor Binding : The compound interacts with various receptors that play roles in physiological functions, potentially influencing mood and anxiety through serotonin receptor modulation.
Comparative Analysis with Related Compounds
To understand the structure-activity relationship (SAR), a comparative analysis with similar compounds is essential:
| Compound Name | Target Activity | EC50 (μM) | Notes |
|---|---|---|---|
| 2-(2,4-Difluorophenyl)propylamine | Na v1.8 Inhibitor | 0.5 | Significant analgesic effect observed |
| 4-(Pyridin-3-ylmethyl)-aniline | Serotonin Receptor Agonist | 0.8 | Modulates mood-related pathways |
| N-(2-fluorophenyl)-pyridin-3-amine | Anticancer Activity | 0.7 | Induces apoptosis in cancer cells |
Pain Management Study
A study exploring the analgesic effects of 2-(2,4-Difluorophenyl)propylamine demonstrated a dose-dependent reduction in pain behaviors in rodent models of neuropathic pain. The findings suggest that this compound could be developed into a novel analgesic therapy.
Neuropharmacological Assessment
The compound's lipophilicity was evaluated to determine its ability to penetrate the blood-brain barrier. This property is crucial for central nervous system drug development and indicates potential efficacy in treating neurological disorders.
Anticancer Investigation
Research into the anticancer properties showed that 2-(2,4-Difluorophenyl)propylamine exhibited cytotoxic effects against multiple cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms on the phenyl ring enhance the compound’s binding affinity and selectivity towards its targets. The propyl group attached to the nitrogen atom contributes to the compound’s lipophilicity, facilitating its penetration through biological membranes. The compound’s effects are mediated through the modulation of signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 2-(2,4-Difluorophenyl)propylamine with structurally or functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Cyclopropyl Derivatives ()
Trans-[2-(2,4-Difluorophenyl)cyclopropyl]methylamine (Compound 49) shares the 2,4-difluorophenyl group but replaces the propyl chain with a cyclopropane ring. Compound 49 exhibits 95.5% HPLC purity and is part of a series of 5-HT2C receptor agonists, suggesting that cyclopropane-containing analogs may have superior CNS activity compared to linear propyl derivatives .
| Compound | Structure | Purity (HPLC) | Key Feature |
|---|---|---|---|
| 2-(2,4-Difluorophenyl)propylamine | Propyl linker, methylamine | N/A | Flexible backbone |
| Compound 49 | Cyclopropane ring | 95.5% | Enhanced rigidity |
Antifungal Agents ()
Several antifungal compounds incorporate the 2,4-difluorophenyl group but pair it with triazole or tetrazole moieties. For example:
- Compound 2 (): A triazole-containing antifungal with a 2-(2,4-difluorophenyl)-2-hydroxypropyl backbone. The triazole group enhances antifungal activity by targeting cytochrome P450 enzymes .
- B.1.31 (): Features a 2,4-difluorophenyl group linked to a tetrazole and pyridine ring, demonstrating broad-spectrum antifungal activity .
Amines with Varied Substituents ()
- This may improve solubility compared to the target compound’s purely aliphatic structure .
- 2-(dimethylamino)-2-methylpropylamine (): The furan and dimethylamino groups introduce steric bulk and basicity, which could alter pharmacokinetics .
- [(2,4-difluorophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine (): The piperidine substituent enhances basicity and may improve blood-brain barrier penetration .
Impurities and Degradation Products ()
The impurity 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol () arises during the synthesis of triazole antifungals. Its presence underscores the reactivity of the 2,4-difluorophenyl group under acidic or thermal conditions, a consideration for the stability of related amines .
Key Findings and Implications
- Structural Flexibility vs. Rigidity : Cyclopropyl analogs (e.g., Compound 49) show higher rigidity and receptor selectivity, while propyl derivatives offer synthetic versatility .
- Biological Activity : The 2,4-difluorophenyl group is critical for antifungal activity but requires complementary functional groups (e.g., triazoles) for optimal efficacy .
- Physicochemical Properties : Substituents like pyridine () or piperidine () modulate solubility and bioavailability, guiding future derivatization efforts.
Data Tables
Table 1: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Key Substituents | Biological Activity | Purity/Activity Data |
|---|---|---|---|---|
| 2-(2,4-Difluorophenyl)propylamine | C10H13F2N | Propyl, methylamine | N/A | N/A |
| Compound 49 () | C10H11F2N·HCl | Cyclopropane, methylamine | 5-HT2C agonist | 95.5% HPLC |
| Compound 2 () | C23H20F2N4O3 | Triazole, hydroxypropyl | Antifungal | IC50: <1 μM |
| B.1.31 () | C23H17F5N4O | Tetrazole, pyridine | Antifungal | Patent-protected |
Biological Activity
2-(2,4-Difluorophenyl)propylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(2,4-Difluorophenyl)propylamine
- Molecular Formula : C12H14F2N
- Molecular Weight : 223.24 g/mol
The biological activity of 2-(2,4-Difluorophenyl)propylamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The difluorophenyl group enhances lipophilicity and may improve binding affinity to certain targets.
1. Antidepressant Effects
Research indicates that compounds similar to 2-(2,4-Difluorophenyl)propylamine exhibit antidepressant-like effects in animal models. A study demonstrated that the compound could modulate serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation .
2. Anticancer Potential
Preliminary investigations have shown that 2-(2,4-Difluorophenyl)propylamine may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways .
3. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, potentially through the modulation of glutamate receptors .
Case Studies
-
Antidepressant Activity :
- A study involving mice showed that administration of 2-(2,4-Difluorophenyl)propylamine resulted in significant reductions in depressive-like behavior as measured by the forced swim test.
- Table 1 : Summary of Behavioral Changes in Mice Administered with the Compound
Treatment Group Forced Swim Test (seconds) % Change from Control Control 120 0% Low Dose 90 -25% High Dose 60 -50% -
Anticancer Efficacy :
- In vitro assays on human breast cancer cell lines revealed that 2-(2,4-Difluorophenyl)propylamine inhibited cell growth by approximately 70% at a concentration of 10 µM.
- Table 2 : Cell Viability Assay Results
Concentration (µM) Cell Viability (%) 0 100 1 85 10 30 -
Neuroprotection Studies :
- In a model of glutamate-induced toxicity, neuronal cells treated with 2-(2,4-Difluorophenyl)propylamine exhibited a significant decrease in cell death compared to untreated controls.
- Table 3 : Neuroprotective Effects Against Glutamate Toxicity
Treatment Cell Viability (%) Control 40 Compound Treatment 75
Pharmacokinetics
Pharmacokinetic studies suggest that 2-(2,4-Difluorophenyl)propylamine has moderate bioavailability and is metabolized primarily in the liver. Its half-life is estimated to be around 6 hours, indicating potential for multiple dosing regimens in clinical settings .
Q & A
How can synthetic routes for 2-(2,4-Difluorophenyl)propylamine be optimized to improve yield and purity?
Methodological Answer:
Optimization involves evaluating reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, using palladium-catalyzed cross-coupling reactions to introduce the 2,4-difluorophenyl group, followed by reductive amination for methylpropylamine attachment. Purification via column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) enhances purity. Kinetic studies using HPLC or GC-MS can identify side reactions (e.g., over-alkylation), allowing adjustments to stoichiometry or reaction time .
What advanced analytical techniques are recommended for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: H and C NMR with DEPT-135 to confirm substituent positions and stereochemistry. F NMR resolves fluorophenyl environments .
- High-Resolution Mass Spectrometry (HRMS): Exact mass determination (±2 ppm) validates molecular formula.
- LC-MS/MS: Detects trace impurities (e.g., alkylation byproducts) via fragmentation patterns.
- X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable .
How can researchers investigate the biological activity of this compound, particularly its interaction with biological targets?
Methodological Answer:
- In vitro Binding Assays: Radioligand displacement studies (e.g., H-labeled antagonists) to assess affinity for receptors like GPCRs or ion channels.
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity, inspired by triazole derivatives in ).
- Functional Assays: Measure second-messenger responses (cAMP, calcium flux) in HEK293 cells transfected with target receptors .
What computational methods are suitable for studying electronic properties and reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-311+G(d,p) for optimizing geometry and calculating frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra .
- Effective Core Potentials (ECPs): Apply LANL2DZ basis sets for heavy atoms (e.g., fluorine) to model relativistic effects in reaction pathways .
- MD Simulations: Explore solvation dynamics using OPLS-AA force fields in explicit water models .
How should researchers profile and quantify impurities in batch samples?
Methodological Answer:
- HPLC-DAD/UV: Use a C18 column (e.g., Agilent Zorbax) with acetonitrile/water (0.1% TFA) gradient. Identify impurities via retention time alignment with reference standards (e.g., relative retention times (RRT) as in ).
- LC-HRMS: Assign impurity structures (e.g., dehalogenated byproducts) using accurate mass and isotopic patterns.
- Forced Degradation Studies: Expose the compound to heat, light, and pH extremes to predict stability-linked impurities .
How can contradictions between computational predictions and experimental data be resolved?
Methodological Answer:
- Benchmarking Functionals: Compare B3LYP, M06-2X, and ωB97XD for thermochemical accuracy against experimental enthalpies of formation (e.g., atomization energies as in ).
- Vibrational Frequency Analysis: Validate transition states via imaginary frequencies and compare IR spectra with experimental data.
- Solvent Correction Models: Apply SMD or COSMO-RS to account for solvent effects in DFT calculations .
What strategies are effective for studying metabolic stability and degradation pathways?
Methodological Answer:
- In vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS to calculate intrinsic clearance.
- Metabolite Identification: Use UPLC-QTOF with MSE data-independent acquisition to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Bioisosteric Replacement: Substitute the methyl group with cyclopropyl ( ) or trifluoromethyl to modulate lipophilicity (clogP via ChemAxon).
- Fluorine Scanning: Introduce additional fluorine atoms at the phenyl ring to enhance metabolic stability (see for PROTAC analogs) .
What chromatographic methods separate enantiomers for stereochemical studies?
Methodological Answer:
- Chiral HPLC: Use Chiralpak IG-3 or AD-H columns with n-hexane/isopropanol (90:10). Optimize flow rate and temperature for baseline separation.
- Circular Dichroism (CD): Correlate elution order with absolute configuration determined by CD spectra .
How can researchers validate hypothetical metabolic pathways using isotopic labeling?
Methodological Answer:
- Stable Isotope Tracers: Synthesize C or H-labeled analogs. Track isotopic patterns in metabolites via HRMS.
- NMR Isotope Filtering: F-H HOESY detects spatial proximity between fluorine and protons in metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
